

Unveiling the Acidity: A Technical Guide to Potassium Hydrogen Diiodate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium hydrogen diiodate

Cat. No.: B081693

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This in-depth technical guide explores the acidic nature of **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$) solutions, a compound of significant interest in analytical chemistry and various research and development sectors. This document provides a comprehensive overview of its chemical properties, the equilibrium reactions governing its acidity, and detailed experimental protocols for its characterization.

Core Chemical Characteristics

Potassium hydrogen diiodate, also known as potassium biiodate, is an acidic salt with the chemical formula $\text{KH}(\text{IO}_3)_2$. It is a white, crystalline solid that is soluble in water. Its acidic nature in aqueous solutions is a key characteristic, making it a valuable primary standard for the standardization of bases.

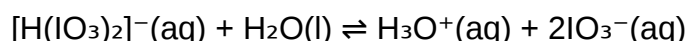
The acidic properties of $\text{KH}(\text{IO}_3)_2$ solutions stem from the dissociation of the hydrogen diiodate ion, $[\text{H}(\text{IO}_3)_2]^-$. While a direct dissociation constant (K_a) for this specific ion is not readily available in literature, the acidity is fundamentally derived from the presence of iodic acid (HIO_3), a relatively strong acid with a $\text{p}K_a$ of approximately 0.75.

Dissociation in Aqueous Solution

Upon dissolution in water, **potassium hydrogen diiodate** dissociates into a potassium ion (K^+) and a hydrogen diiodate ion ($[\text{H}(\text{IO}_3)_2]^-$). The hydrogen diiodate ion is in equilibrium with iodic

acid and iodate ions, which ultimately leads to the release of hydronium ions (H_3O^+), rendering the solution acidic.

The primary equilibrium reaction responsible for the acidity is:



The presence of the hydrogen ion within the hydrogen diiodate complex allows it to act as a Brønsted-Lowry acid, donating a proton to water.

Quantitative Data on Acidity

The acidic strength of a **potassium hydrogen diiodate** solution is significant. The pH of these solutions is concentration-dependent. The following table summarizes the available quantitative data.

Concentration (g/L)	Molarity (mol/L)	pH Range
50	~0.128	1 - 2

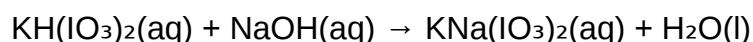
Note: The molarity is calculated using the molar mass of $\text{KH}(\text{IO}_3)_2$ (389.91 g/mol).

Experimental Determination of Acidity

The acidity of a **potassium hydrogen diiodate** solution can be accurately determined through acid-base titration with a standardized strong base, such as sodium hydroxide (NaOH). Both potentiometric titration and titration with a colorimetric indicator are suitable methods.

Chemical Reaction in Titration

The neutralization reaction between **potassium hydrogen diiodate** and sodium hydroxide is as follows:



This is a 1:1 stoichiometric reaction, which simplifies the calculation of the concentration of the acid.

Experimental Protocol: Potentiometric Titration

Potentiometric titration offers a precise method for determining the equivalence point of the titration without relying on a visual indicator.

Materials:

- **Potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Buret
- Beakers
- Volumetric flasks

Procedure:

- **Preparation of $\text{KH}(\text{IO}_3)_2$ Solution:** Accurately weigh a known mass of dry $\text{KH}(\text{IO}_3)_2$ and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration.
- **Titration Setup:**
 - Pipette a precise volume of the $\text{KH}(\text{IO}_3)_2$ solution into a beaker.
 - Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - Fill a clean buret with the standardized NaOH solution and record the initial volume.

- Titration:
 - Begin stirring the $\text{KH}(\text{IO}_3)_2$ solution at a moderate, constant rate.
 - Start adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize.
 - As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.
 - Continue adding the titrant until the pH begins to plateau in the basic region.
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative ($\Delta\text{pH}/\Delta V$) or the second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.
 - Use the volume of NaOH at the equivalence point and its known concentration to calculate the concentration of the $\text{KH}(\text{IO}_3)_2$ solution.

Visualizing the Experimental Workflow

The logical flow of the potentiometric titration experiment can be visualized using the following diagram generated with Graphviz.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com